molecular formula C14H12N2O3 B11049530 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one

6-Hydroxy-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one

Katalognummer B11049530
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: ZBGODVZFZBFQJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hydroxy group at the 6th position, an imidazol-1-ylmethyl group at the 4th position, and a methyl group at the 7th position on the chromen-2-one scaffold. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylchromen-2-one and imidazole.

    Formation of Imidazol-1-ylmethyl Group: The imidazol-1-ylmethyl group is introduced at the 4th position of the chromen-2-one scaffold through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

    Hydroxylation: The hydroxy group is introduced at the 6th position through a hydroxylation reaction. This can be achieved using oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry approaches to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 6th position can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a hydroxyl group, leading to the formation of a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products

    Oxidation: Formation of ketone derivatives

    Reduction: Formation of dihydro derivatives

    Substitution: Introduction of various functional groups

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The chromen-2-one scaffold can also interact with DNA and proteins, affecting various cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one
  • 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-ethylchromen-2-one
  • 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-propylchromen-2-one

Uniqueness

6-Hydroxy-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one is unique due to the specific combination of functional groups on the chromen-2-one scaffold. The presence of the imidazol-1-ylmethyl group at the 4th position and the methyl group at the 7th position imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Eigenschaften

Molekularformel

C14H12N2O3

Molekulargewicht

256.26 g/mol

IUPAC-Name

6-hydroxy-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one

InChI

InChI=1S/C14H12N2O3/c1-9-4-13-11(6-12(9)17)10(5-14(18)19-13)7-16-3-2-15-8-16/h2-6,8,17H,7H2,1H3

InChI-Schlüssel

ZBGODVZFZBFQJW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.